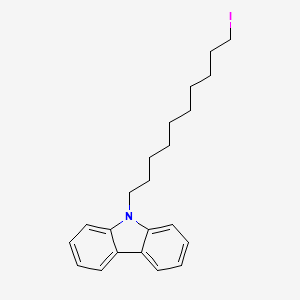
9-(10-Iododecyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(10-Iododecyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 10-iododecyl chain. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of the iododecyl group enhances its reactivity and potential for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Iododecyl)-9H-carbazole typically involves the alkylation of carbazole with 10-iododecane. This reaction can be carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
9-(10-Iododecyl)-9H-carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The iododecyl chain can be reduced to a decyl chain using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azide substitution.
Oxidation: Potassium permanganate in acetone for oxidation.
Reduction: Lithium aluminum hydride in ether for reduction.
Major Products Formed
Substitution: 9-(10-Azidodecyl)-9H-carbazole.
Oxidation: 9-(10-Iododecyl)-3,6-dione-9H-carbazole.
Reduction: 9-(10-Decyl)-9H-carbazole.
科学研究应用
9-(10-Iododecyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Materials: Employed in the synthesis of photonic crystals and waveguides.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Utilized in the development of advanced polymers and nanomaterials.
作用机制
The mechanism of action of 9-(10-Iododecyl)-9H-carbazole in biological systems is primarily through its interaction with DNA. The carbazole core can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapies. Additionally, the iododecyl chain can facilitate cellular uptake and enhance the compound’s overall bioavailability.
相似化合物的比较
Similar Compounds
- 9-(10-Bromodecyl)-9H-carbazole
- 9-(10-Chlorodecyl)-9H-carbazole
- 9-(10-Fluorodecyl)-9H-carbazole
Uniqueness
Compared to its halogenated counterparts, 9-(10-Iododecyl)-9H-carbazole exhibits higher reactivity due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it more suitable for further functionalization and diverse chemical transformations.
属性
CAS 编号 |
139377-81-4 |
|---|---|
分子式 |
C22H28IN |
分子量 |
433.4 g/mol |
IUPAC 名称 |
9-(10-iododecyl)carbazole |
InChI |
InChI=1S/C22H28IN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2 |
InChI 键 |
IRMIFGNMMOOUHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
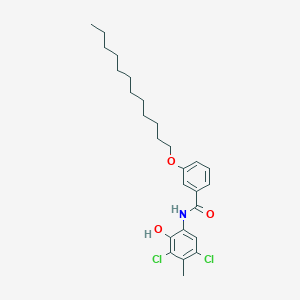
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
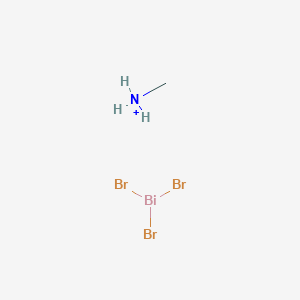
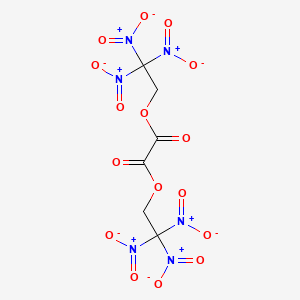
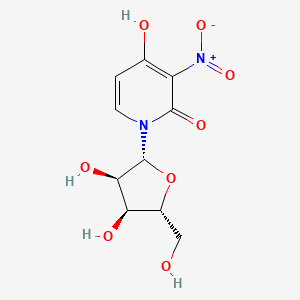
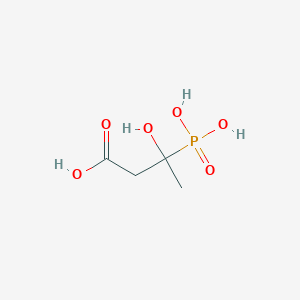

![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
